molecular formula C19H22ClN3O B2554757 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide CAS No. 860649-47-4

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No. B2554757
CAS RN: 860649-47-4
M. Wt: 343.86
InChI Key: WHXXJPWKKBOYRW-UHFFFAOYSA-N
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Description

This compound is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Synthesis Analysis

The synthesis of new amides of the N-methylpiperazine series was achieved by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . This process resulted in the creation of new carboxylic acid amides containing an N-methylpiperazine fragment .


Chemical Reactions Analysis

In the synthesis process, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .

Scientific Research Applications

Chemical Structure Analysis and Toxicity Studies

  • Global Trends in Toxicology of Related Compounds : A scientometric review on 2,4-D herbicide (a chemically distinct but related compound) highlighted the worldwide research trends and identified gaps in the field of 2,4-D toxicology and mutagenicity. This review could serve as a reference point for understanding the environmental and biological impacts of similar chemical structures (Zuanazzi et al., 2020).

Pharmacological Evaluation

  • Phenylpiperazine Derivatives : A review on N-phenylpiperazine derivatives highlighted the versatility of this scaffold in medicinal chemistry, suggesting areas for future research. Given the structural similarity, insights from this review may be applicable to the research and development of new therapeutic agents featuring the compound (Maia et al., 2012).

Antibacterial and Antimicrobial Studies

  • Antibody-Based Methods for Analysis : A paper on the development and application of antibodies for detecting various compounds, including herbicides, in environmental and food matrices, underscores the importance of analytical techniques in monitoring and research of chemical substances. This approach could be relevant for studying the environmental presence and impact of the chemical compound (Fránek & Hruška, 2018).

Environmental Impact Research

  • Sorption Studies : Research on the sorption behavior of phenoxy herbicides, including 2,4-D, to various soils and minerals, provides insights into the environmental fate of such chemicals. Understanding the interaction of similar chemicals with environmental substrates can inform remediation and risk assessment efforts (Werner et al., 2012).

Future Directions

The future directions for this compound could involve further development and optimization. For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These compounds showed promising cytotoxic effects against four different cancer cell lines, highlighting the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for immune response and cell growth . Additionally, this compound can induce changes in gene expression, leading to altered protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby modulating cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including altered cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can influence its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can modulate its interactions with biomolecules and influence cellular processes .

properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-19(24)18(20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXJPWKKBOYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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